molecular formula C14H13N5O3 B2833626 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid CAS No. 1338660-49-3

1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid

Cat. No.: B2833626
CAS No.: 1338660-49-3
M. Wt: 299.29
InChI Key: MRWKNUMJCQGUQQ-UHFFFAOYSA-N
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Description

1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid (CAS 1338660-49-3) is a high-purity chemical compound with a molecular formula of C14H13N5O3 and a molecular weight of 299.29 g/mol . This complex heterocyclic scaffold integrates an imidazole core, a pyridine ring, and a 3-isopropyl-1,2,4-oxadiazole moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . The 1,2,4-oxadiazole group is a known bioisostere for ester and amide functionalities, often used to enhance metabolic stability and optimize key properties like potency and selectivity in lead compounds . As part of a class of pyridine-imidazole derivatives, this compound serves as a sophisticated building block for the synthesis of potential enzyme inhibitors, particularly in the development of kinase-targeted therapies . Researchers utilize this and related structures in high-throughput screening and as key ligands in catalysis to facilitate various organic transformations . The compound requires cold-chain transportation to ensure stability . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8(2)11-17-13(22-18-11)9-4-3-5-15-12(9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWKNUMJCQGUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine and imidazole rings. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the oxadiazole substituent (alkyl chain length/branching) and pyridine substitution patterns . Key examples include:

Substituent Variations on the Oxadiazole Ring
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent (R) Calculated logP<sup>a</sup>
1-{3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid 1338660-49-3 C₁₄H₁₃N₅O₃ 299.29 Isopropyl 1.8<sup>b</sup>
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid 1338658-79-9 C₁₂H₁₀N₅O₃ 271.24 Methyl 1.2<sup>b</sup>
1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid 1338683-32-1 C₁₃H₁₁N₅O₃ 285.26 Ethyl 1.5<sup>b</sup>
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid 1338653-53-4 C₁₄H₁₃N₅O₃ 299.29 Propyl 2.1<sup>b</sup>

Key Observations :

  • Steric Effects : Branched isopropyl may confer greater steric hindrance than linear propyl , affecting binding to target proteins .
  • Synthetic Accessibility : Methyl and ethyl analogs are more straightforward to synthesize due to shorter alkyl chains, whereas isopropyl and propyl derivatives require multi-step functionalization .
Pyridine Substitution Patterns
Compound Name CAS Pyridine Substitution Key Differences
This compound 1338660-49-3 3-position (oxadiazole) Optimal spatial arrangement for target engagement.
1-(5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid N/A 5-position (oxadiazole) Altered electronic effects due to distal substitution.
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid 1338683-32-1 4-position (oxadiazole) Reduced π-stacking potential due to meta vs. para positioning.

Key Observations :

  • Positional Effects : Substitution at the 3-position of pyridine (as in the target compound) optimizes electronic coupling between the oxadiazole and imidazole rings, enhancing stability and binding affinity compared to 4- or 5-position analogs .

Biological Activity

1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an imidazole ring and an oxadiazole moiety. The molecular formula is C13H15N5O3C_{13}H_{15}N_5O_3, with a molecular weight of approximately 273.29 g/mol. The presence of various functional groups contributes to its bioactivity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
Human colon adenocarcinoma (HT-29)2.76
Human ovarian adenocarcinoma (OVXF 899)9.27
Human renal cancer (RXF 486)1.14

These results suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that imidazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways or structural integrity .

Anti-inflammatory Effects

Compounds containing imidazole and oxadiazole rings have been reported to exhibit anti-inflammatory activities. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory mediators is crucial .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in disease processes:

EnzymeInhibition Type
Human Deacetylase Sirtuin 2 (HDSirt2)Inhibitory
Carbonic Anhydrase (CA)Inhibitory
Histone Deacetylase (HDAC)Inhibitory

These inhibitory actions may contribute to its anticancer and anti-inflammatory effects .

Study on Anticancer Derivatives

In a study evaluating the anticancer potential of oxadiazole derivatives, it was found that specific modifications led to enhanced selectivity and potency against tumor cells. For example, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Research on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of imidazole derivatives highlighted their ability to inhibit the growth of resistant bacterial strains. This research underscores the importance of exploring diverse chemical scaffolds in the search for new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as cyclization reactions to form the oxadiazole ring, followed by coupling with pyridine and imidazole precursors. For example, oxadiazole formation may use hydroxylamine and carboxylic acid derivatives under reflux conditions . Optimization of intermediates (e.g., pyridine-oxadiazole hybrids) can be achieved by varying solvents (e.g., DCM/DMF mixtures) and coupling reagents (e.g., Oxyma/DIC), as described in analogous imidazole syntheses . Monitoring reaction progress via TLC or HPLC is critical to isolate high-purity intermediates.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm proton environments and carbon frameworks), FTIR (for functional group identification, e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) is essential. For example, analogous imidazole derivatives were validated using 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions . Elemental analysis (C, H, N) should match theoretical values within ±0.4% to confirm purity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Strict control of reaction parameters (temperature, stoichiometry, and catalyst loading) is necessary. For instance, catalytic amounts of DMAP or HOBt may improve coupling efficiency in imidazole formation . Detailed documentation of solvent drying methods (e.g., molecular sieves for DMF) and inert atmosphere protocols (argon/nitrogen) minimizes variability. Reference to pharmacopeial impurity profiles (e.g., controlling tetrazole-related byproducts) can further standardize synthesis .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict interaction sites with biological targets . Molecular docking studies (using software like AutoDock Vina) may simulate binding to enzymes, as demonstrated for imidazole analogs targeting carbohydrate-active enzymes . Pairing these with Molecular Dynamics (MD) simulations assesses stability of ligand-receptor complexes over time .

Q. How can statistical Design of Experiments (DoE) optimize reaction yields for this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like temperature, catalyst concentration, and reaction time. For example, a Central Composite Design (CCD) could identify optimal conditions for oxadiazole cyclization, minimizing side reactions . Fractional factorial designs may reduce experimental runs while screening solvent polarity effects (e.g., DMSO vs. THF) on imidazole coupling efficiency .

Q. What methodologies resolve contradictions in reported biological activity data for imidazole-oxadiazole hybrids?

  • Methodological Answer : Cross-validate assays (e.g., enzymatic inhibition vs. cellular uptake studies) to distinguish direct activity from pharmacokinetic effects. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability; use proteoliposome assays to isolate target interactions . Meta-analysis of structural analogs (e.g., substituent effects on the pyridine ring) can clarify structure-activity relationships (SAR) .

Q. How can researchers leverage hybrid quantum mechanics/molecular mechanics (QM/MM) to study degradation pathways?

  • Methodological Answer : QM/MM simulations model bond cleavage under hydrolytic or oxidative conditions. For example, the carboxylic acid moiety’s stability at varying pH levels can be predicted by calculating activation energies for decarboxylation . Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 3 months) paired with LC-MS degradation profiling confirms computational findings .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectral data between synthesized batches?

  • Methodological Answer : Perform principal component analysis (PCA) on NMR/IR datasets to identify outlier batches. Investigate subtle impurities (e.g., regioisomers) using HPLC-MS/MS with orthogonal columns (C18 vs. HILIC). Reference to pharmacopeial guidelines ensures alignment with accepted spectral tolerances .

Q. What strategies validate the compound’s mechanism of action when in vitro and in vivo data conflict?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tagged imidazole) to track metabolite formation in vivo. Compare with in vitro hepatic microsome assays to identify metabolic inactivation pathways . Knockout animal models or CRISPR-engineered cell lines can isolate target-specific effects from off-target interactions .

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